1-Benzyl-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea
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Overview
Description
1-Benzyl-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea is a versatile chemical compound widely used in scientific research. It exhibits high perplexity due to its complex molecular structure, allowing for diverse applications in various fields including drug discovery and organic synthesis.
Mechanism of Action
Target of Action
The compound contains a piperidine ring, which is a common structural motif in many pharmaceuticals and other active compounds . Piperidine derivatives have been found to interact with a variety of targets, including various receptors and enzymes .
Biochemical Pathways
Without specific information on the compound’s target, it’s difficult to predict the exact biochemical pathways it might affect. Piperidine derivatives have been associated with a wide range of biological activities, suggesting they could potentially interact with multiple pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea typically involves the reaction of benzyl isocyanate with a piperidine derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reaction is usually carried out at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step synthesis process. This includes the preparation of intermediate compounds, followed by their subsequent reaction to form the final product. The use of high-pressure reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
1-Benzyl-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-3-methyl-4-piperidone: A piperidine derivative used in the preparation of analgesic compounds.
1-Benzyl-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea: Known for its versatility and complex molecular structure.
Uniqueness
This compound stands out due to its unique combination of a benzyl group, a piperidine ring, and a urea moiety. This structure allows for diverse chemical reactivity and a wide range of applications in scientific research.
Properties
IUPAC Name |
1-benzyl-3-[(1-methylsulfonylpiperidin-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3S/c1-22(20,21)18-9-7-14(8-10-18)12-17-15(19)16-11-13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3,(H2,16,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUWVZSVSWPEZHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CNC(=O)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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